

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methylbenzoic acid

Cat. No.: B034519

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CAS Number: 67973-32-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. It consolidates essential physicochemical data, outlines a detailed experimental protocol for its synthesis via electrophilic bromination, and explores its potential applications in organic synthesis and medicinal chemistry. Safety and handling protocols are also detailed. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Note on Chemical Identification: The provided CAS number, 67973-32-4, corresponds to 3,5-Dibromo-4-methylbenzoic acid, also known as 3,5-Dibromo-p-toluic acid. This guide will focus on this specific compound.

Physicochemical and Spectroscopic Data

The properties of 3,5-Dibromo-4-methylbenzoic acid are crucial for its application in research and synthesis. The following table summarizes its key quantitative data.

Property	Value	Source(s)
CAS Number	67973-32-4	[1]
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	[1]
Molecular Weight	293.94 g/mol	[1]
Appearance	Solid	-
Melting Point	242 °C	-
Boiling Point (Predicted)	374.6 ± 42.0 °C at 760 mmHg	-
Topological Polar Surface Area	37.3 Å ²	-
LogP (Predicted)	3.21822	-
Hydrogen Bond Donors	1	-
Hydrogen Bond Acceptors	1	-
Rotatable Bonds	1	-

Synthesis Protocol

The primary method for the synthesis of 3,5-Dibromo-4-methylbenzoic acid is the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The following is a representative experimental protocol adapted from procedures for similar halogenated benzoic acids and the synthesis of its methyl ester.[2][3]

Materials and Equipment

- 4-methylbenzoic acid (p-toluic acid)
- Bromine (Br₂)
- Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst
- Glacial Acetic Acid
- Methanol

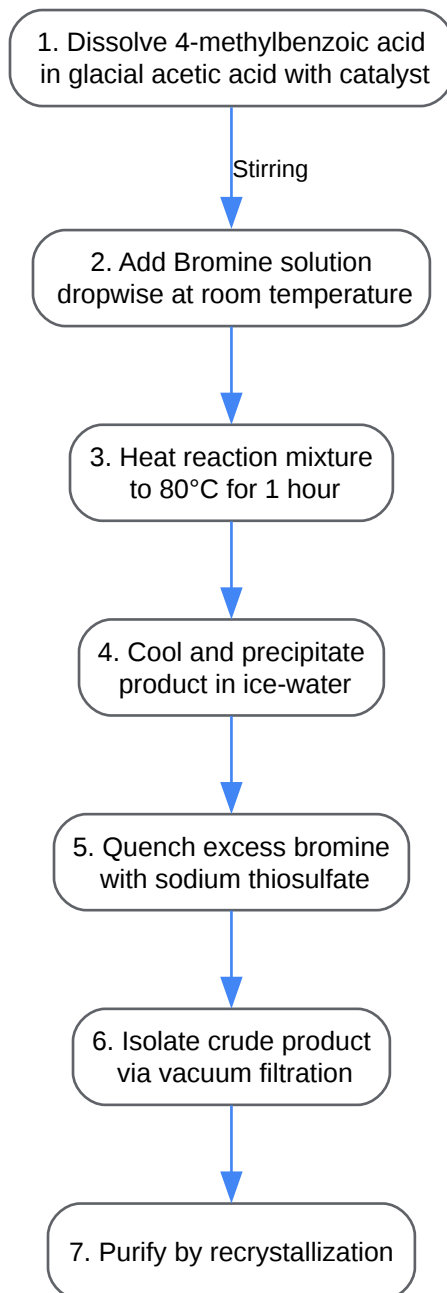
- 10% Sodium Thiosulfate solution
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer with heating mantle
- Büchner funnel and vacuum filtration apparatus
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of iron powder or ferric bromide.
- **Bromination:** From the dropping funnel, slowly add a solution of bromine (2.2 equivalents) dissolved in glacial acetic acid to the reaction mixture with continuous stirring at room temperature.
- **Reaction Progression:** After the addition is complete, continue stirring for 30 minutes at room temperature. Subsequently, heat the mixture to 80°C for 1 hour to ensure the completion of the dibromination.^[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
- **Quenching:** Neutralize any unreacted bromine by adding a 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears.^[2]
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and inorganic salts.^[2]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure 3,5-Dibromo-4-methylbenzoic acid.^{[2][3]}

Synthesis Workflow Diagram

Synthesis Workflow for 3,5-Dibromo-4-methylbenzoic acid



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A representative workflow for the synthesis of 3,5-Dibromo-4-methylbenzoic acid.

Applications in Research and Drug Development

3,5-Dibromo-4-methylbenzoic acid is primarily utilized as an intermediate in organic synthesis. [1] The presence of two bromine atoms and a carboxylic acid group on the aromatic ring makes it a versatile building block for more complex molecules.

Role as a Synthetic Intermediate

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes the compound valuable for creating diverse molecular scaffolds.

Potential in Medicinal Chemistry

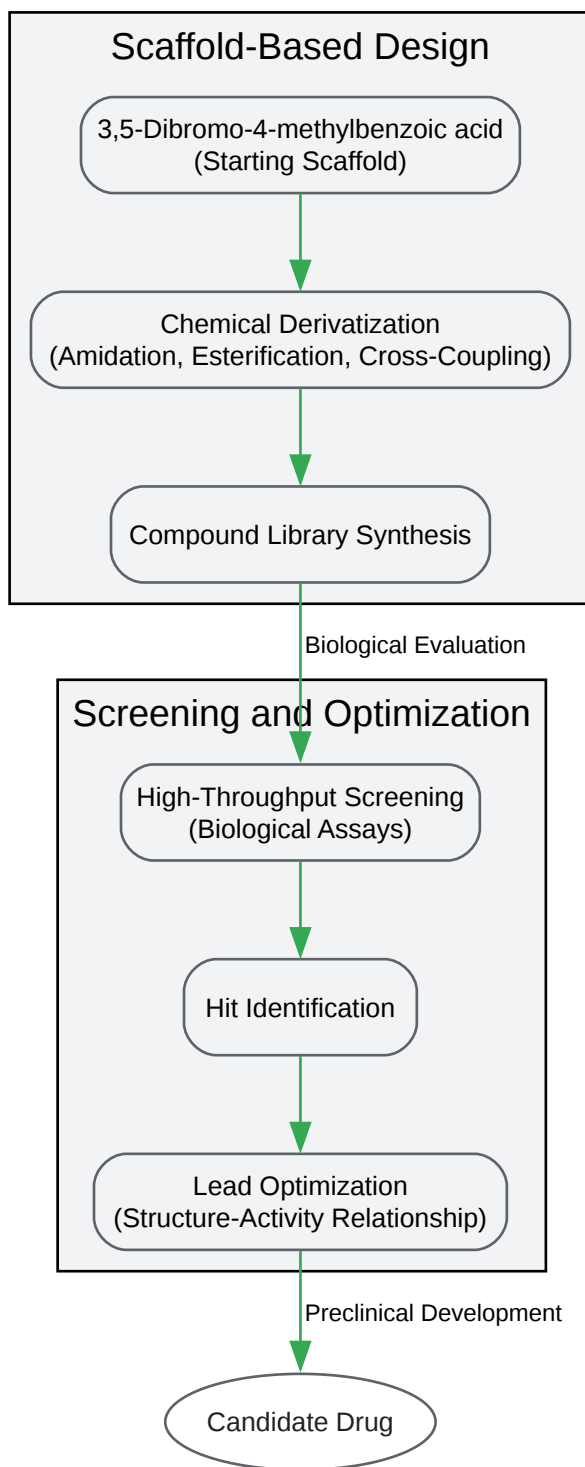
While specific biological activities of 3,5-Dibromo-4-methylbenzoic acid are not extensively documented, the halogenated benzoic acid motif is present in numerous biologically active compounds.[4] The structural features of this molecule suggest its potential as a scaffold for the development of novel therapeutic agents.[4]

- **Anticancer Agents:** The benzoic acid scaffold is a component of many anticancer drugs. Derivatives could be synthesized to target key signaling proteins like kinases.[4]
- **Anti-inflammatory Agents:** Benzoic acid derivatives have been investigated for their anti-inflammatory properties. This compound could serve as a starting point for developing new anti-inflammatory drugs.[4]
- **Ion Channel Ligands:** Structurally related benzoic acid derivatives have been studied as ligands for ion channels, such as TRPC6, which are implicated in various physiological processes.[5]

Conceptual Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for utilizing 3,5-Dibromo-4-methylbenzoic acid in a drug discovery program.

Conceptual Drug Discovery Workflow

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